Cas no 1210-84-0 (5-(1H-indol-3-yl)pentanoic acid)

5-(1H-indol-3-yl)pentanoic acid structure
1210-84-0 structure
Product Name:5-(1H-indol-3-yl)pentanoic acid
CAS No:1210-84-0
MF:C13H15NO2
MW:217.263703584671
CID:97027
PubChem ID:12357127
Update Time:2025-07-25

5-(1H-indol-3-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-pentanoic acid
    • 5-(1H-indol-3-yl)pentanoic acid
    • JYSVRMSRLUBSRO-UHFFFAOYSA-N
    • CS-0237481
    • DTXSID30493800
    • BAA21084
    • EN300-1842336
    • 5-(3-indolyl)-valeric acid
    • 1210-84-0
    • AT39859
    • SCHEMBL2379006
    • Inchi: 1S/C13H15NO2/c15-13(16)8-4-1-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,1,4-5,8H2,(H,15,16)
    • InChI Key: JYSVRMSRLUBSRO-UHFFFAOYSA-N
    • SMILES: OC(CCCCC1=CNC2C=CC=CC1=2)=O

Computed Properties

  • Exact Mass: 217.110278721g/mol
  • Monoisotopic Mass: 217.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 53.1Ų

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Additional information on 5-(1H-indol-3-yl)pentanoic acid

Comprehensive Overview of 5-(1H-indol-3-yl)pentanoic acid (CAS No. 1210-84-0): Properties, Applications, and Research Insights

5-(1H-indol-3-yl)pentanoic acid (CAS No. 1210-84-0) is a bioactive indole derivative gaining attention in pharmaceutical and biochemical research due to its structural similarity to endogenous compounds like tryptophan metabolites. This compound features a pentanoic acid side chain attached to the indole ring, a configuration that enhances its interaction with biological targets. Researchers are particularly interested in its potential as a precursor for neurotransmitter analogs or anti-inflammatory agents, aligning with current trends in drug discovery and natural product synthesis.

The growing demand for functionalized indole compounds in medicinal chemistry has propelled studies on CAS No. 1210-84-0. Its molecular structure (C13H15NO2) offers versatility in structure-activity relationship (SAR) studies, a hot topic in AI-driven drug design. Recent publications highlight its role in modulating serotonergic pathways, a key area for neurological disorder therapeutics. Users searching for "indole carboxylic acid derivatives" or "tryptophan-related bioactive molecules" often encounter this compound in scholarly databases.

From a synthetic perspective, 5-(1H-indol-3-yl)pentanoic acid serves as a building block for peptide mimetics and small-molecule probes. Its carboxylic acid group enables facile conjugation, making it valuable for bioconjugation chemistry—a technique widely discussed in targeted drug delivery forums. Analytical methods like HPLC purification and NMR characterization are typically employed to ensure purity, addressing common queries about "how to analyze indole derivatives" in research communities.

Environmental and green chemistry applications are emerging for CAS No. 1210-84-0. Its biodegradability profile and potential as a bio-based intermediate resonate with searches for "sustainable indole chemistry." Notably, the compound's stability under physiological pH conditions makes it suitable for in vitro assays, a frequent subject in high-throughput screening discussions.

Commercial availability of 5-(1H-indol-3-yl)pentanoic acid meets demand from contract research organizations (CROs) and academic labs. Suppliers often highlight its use in high-value pharmaceutical intermediates, correlating with SEO terms like "buy indole-3-carboxylic acid derivatives." Storage recommendations (typically 2-8°C under inert atmosphere) address practical concerns raised in "handling sensitive organic compounds" search queries.

Ongoing investigations explore the compound's role in gut-microbiome interactions, tapping into the popular "microbiome-metabolome axis" research trend. Its structural resemblance to microbial indole-3-propionic acid positions it as a candidate for metabolomics studies, frequently searched alongside "LC-MS analysis of indoles."

In conclusion, 5-(1H-indol-3-yl)pentanoic acid (CAS No. 1210-84-0) represents a multifaceted tool for modern research, bridging medicinal chemistry, biomaterials science, and systems biology. Its alignment with trending topics like precision medicine and synthetic biology ensures continued relevance in scientific literature and online searches for specialty biochemicals.

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